The synthesis of (2S,3R,5R)-Omarigliptin-d3 involves several key steps that can be categorized into the preparation of intermediates and the final coupling reaction. The initial synthetic route typically starts with readily available precursors such as cyclopenta-1,3-diene and ethyl oxoacetate. Following a series of reactions including hydrogenation and saponification, key intermediates are generated.
The final step involves coupling these intermediates with Boc-protected amino acids under standard conditions. This multi-step synthesis requires careful control of stereochemistry to ensure the correct configuration of the final product .
The molecular structure of (2S,3R,5R)-Omarigliptin-d3 can be represented by its chemical formula . The presence of deuterium (D) indicates that some hydrogen atoms have been replaced with deuterium isotopes to facilitate tracking during metabolic studies. The stereochemical configuration is critical for its biological activity; thus, the specific arrangement of substituents around the chiral centers at positions 2, 3, and 5 must be maintained throughout synthesis.
(2S,3R,5R)-Omarigliptin-d3 undergoes various chemical reactions primarily related to its interaction with Dipeptidyl Peptidase-4. The mechanism involves reversible binding to the active site of DPP-4, inhibiting its activity. This inhibition leads to increased levels of incretin hormones such as GLP-1 (glucagon-like peptide-1), which promotes insulin secretion.
In vitro studies have shown that (2S,3R,5R)-Omarigliptin-d3 exhibits competitive inhibition against DPP-4 with an IC50 value indicative of its potency .
The mechanism by which (2S,3R,5R)-Omarigliptin-d3 operates involves binding to the Dipeptidyl Peptidase-4 enzyme. Upon binding:
This dual action contributes significantly to lowering blood glucose levels in patients with type 2 diabetes .
Analytical methods such as liquid chromatography-mass spectrometry are employed for purity assessment and quantification during synthesis .
The primary application of (2S,3R,5R)-Omarigliptin-d3 lies in scientific research focused on diabetes treatment mechanisms. Its use in pharmacokinetic studies allows researchers to:
Additionally, deuterated compounds like (2S,3R,5R)-Omarigliptin-d3 are essential tools in drug development processes for understanding pharmacodynamics and pharmacokinetics more thoroughly .
(2S,3R,5R)-Omarigliptin-d3 is a deuterated analogue of the dipeptidyl peptidase-4 (DPP-4) inhibitor omarigliptin, featuring three deuterium atoms (³H or D) at the methyl group of the methanesulfonyl moiety (-SO₂CD₃). Its systematic IUPAC name is (2S,3R,5R)-2-(2,5-difluorophenyl)-5-[2-(trideuteriomethylsulfonyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl]oxan-3-amine. The molecular formula is C₁₇H₁₇D₃F₂N₄O₃S, with a precise molecular weight of 401.446 g/mol [1] [4]. The stereochemistry at positions 2, 3, and 5 of the tetrahydropyran ring is strictly conserved as (2S,3R,5R), which is essential for binding to the DPP-4 active site [1] [9].
Key structural features:
Table 1: Molecular Identifiers of (2S,3R,5R)-Omarigliptin-d3
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₇D₃F₂N₄O₃S |
Molecular Weight | 401.446 g/mol |
Exact Mass | 401.141 |
SMILES Notation | [²H]C([²H])([²H])S(=O)(=O)n1cc2CN(Cc2n1)[C@H]3COC@Hc4cc(F)ccc4F |
InChI Key | InChI=1S/C17H20F2N4O3S/c1-27(24,25)23-7-10-6-22(8-16(10)21-23)12-5-15(20)17(26-9-12)13-4-11(18)2-3-14(13)19/h2-4,7,12,15,17H,5-6,8-9,20H2,1H3/t12-,15-,17+/m1/s1/i1D3 |
The isotopic labeling is strategically positioned to minimize alterations to the molecule’s steric and electronic properties while influencing metabolic pathways [2] [6].
Deuterium substitution at the methylsulfonyl group minimally alters the compound’s basic physicochemical properties compared to non-deuterated omarigliptin. Both forms share identical pKa, logP (partition coefficient), and water solubility profiles due to the conservative nature of deuterium-hydrogen exchange [1] [2]. However, the primary deuterium isotope effect significantly impacts metabolic stability. The C-D bond is stronger (∼5–6 kcal/mol) and shorter than the C-H bond, leading to reduced rates of cytochrome P450 (CYP)-mediated oxidative reactions at the methylsulfonyl site [6].
Deuterium-induced metabolic changes:
Table 2: Deuterium Isotope Effects on Metabolic Pathways
Parameter | Non-Deuterated Omarigliptin | (2S,3R,5R)-Omarigliptin-d3 |
---|---|---|
CYP-Mediated Oxidation Rate | High (Major pathway) | Reduced by 30–40% |
Primary Metabolic Routes | Hydroxylation, Oxidation, Glucuronidation | Same routes, but reduced hydroxylation at -SO₂CH₃ |
DPP-4 Binding Affinity (IC₅₀) | 1.3 nM | 1.3 nM |
The isotope effect is primarily "primary" (directly affecting bond cleavage) rather than "secondary" (influencing adjacent reactions), as confirmed by studies using deuterated probes for CYP mechanisms [6].
The deuterated and non-deuterated omarigliptin share identical core pharmacological actions as potent, selective DPP-4 inhibitors. Both enhance glucose-dependent insulin secretion by preventing incretin degradation (GLP-1 and GIP), making them effective for type 2 diabetes management [8] [9]. However, isotopic substitution introduces distinct biochemical advantages:
Metabolic Stability:
Pharmacokinetic Implications:
Chemical Degradation Pathways:Both compounds exhibit similar degradation profiles under stress conditions (acid/base/oxidative), forming hydrolysis products at the amide bond and oxidation products at the pyrrolopyrazole ring. Deuterium labeling does not accelerate degradation, confirming its stability during storage [9].
Synthetic Considerations:Synthesis of omarigliptin-d3 requires deuterated reagents (e.g., CD₃I) during the methylation of the pyrrolopyrazole-sulfinate intermediate. This adds complexity and cost compared to non-deuterated omarigliptin production but ensures isotopic purity >98% [1] [2].
Table 3: Key Comparative Properties
Property | Non-Deuterated Omarigliptin | (2S,3R,5R)-Omarigliptin-d3 | Significance of Difference |
---|---|---|---|
Molecular Weight | 398.43 g/mol | 401.45 g/mol | Mass spectrometry differentiation |
Major Metabolic Site | Methylsulfonyl (-SO₂CH₃) | Deuterated site (-SO₂CD₃) | Reduced metabolic clearance in -d3 |
Synthetic Complexity | Standard alkylation | Requires deuterated reagents | Higher production cost for -d3 |
DPP-4 Inhibition (IC₅₀) | 1.3 nM | 1.3 nM | Therapeutically equivalent |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7